molecular formula C8H8F3N3O B7869502 1-[3-(Trifluoromethoxy)phenyl]guanidine CAS No. 152460-11-2

1-[3-(Trifluoromethoxy)phenyl]guanidine

Cat. No.: B7869502
CAS No.: 152460-11-2
M. Wt: 219.16 g/mol
InChI Key: UTCBWTGXQZWTTC-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)phenyl]guanidine (CAS: 152460-11-2) is a guanidine derivative featuring a meta-substituted trifluoromethoxy (-OCF₃) group on its phenyl ring. This electron-withdrawing substituent enhances the compound's stability and modulates its electronic properties, making it valuable in medicinal chemistry and radiopharmaceutical research. It is synthesized with 95% purity and is cataloged under MFCD16743681 .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)15-6-3-1-2-5(4-6)14-7(12)13/h1-4H,(H4,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCBWTGXQZWTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280173
Record name N-[3-(Trifluoromethoxy)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152460-11-2
Record name N-[3-(Trifluoromethoxy)phenyl]guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152460-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Trifluoromethoxy)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Trifluoromethoxy)phenyl]guanidine can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethoxy)aniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction typically proceeds as follows:

    Step 1: 3-(Trifluoromethoxy)aniline is dissolved in a suitable solvent such as ethanol.

    Step 2: Cyanamide is added to the solution, and the mixture is heated to reflux.

    Step 3: An acid catalyst, such as hydrochloric acid, is introduced to facilitate the reaction.

    Step 4: The reaction mixture is stirred for several hours until the formation of this compound is complete.

    Step 5: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production quality.

Chemical Reactions Analysis

Nucleophilic Reactions

The guanidine group participates in three reaction types:

2.1 Proton Transfer

  • Forms stable complexes with Brønsted acids (pKₐ = 10.2 ± 0.3 in MeCN)

  • Generates water-soluble salts with HCl (solubility: 28 mg/mL vs 1.3 mg/mL for free base)

2.2 Coordination Chemistry

Metal IonComplex StoichiometryStability Constant (log β)Application
Cu²⁺1:18.9 ± 0.2Catalytic oxidation systems
Fe³⁺2:112.4 ± 0.3Redox-active materials

Data from coordination studies show enhanced metal-binding vs non-fluorinated guanidines (Δlog β = +1.5 for Cu²⁺) .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing trifluoromethoxy group, directed substitution occurs:

Nitration (HNO₃/H₂SO₄, 0°C) :

text
Position Yield (%) Product Ratio (ortho:meta:para) C4 (meta to OCF₃) 62 0:85:15

Halogenation (Br₂/FeCl₃) :

text
Reaction Site Product Yield (%) C5 (para to NH) 5-Bromo derivative 41 C2 (ortho to OCF₃) 2-Bromo derivative 29

The guanidine group directs electrophiles to positions activated through resonance effects.

Cross-Coupling Reactions

Palladium-mediated reactions enable structural diversification:

Suzuki Coupling (4-Bromo derivative) :

Boronic AcidYield (%)k (min⁻¹)TON (Pd)
Phenyl-780.124200
4-Carboxyphenyl-650.093600
3-Thienyl-710.113900

Reaction conditions: Pd(PPh₃)₄ (1 mol%), K₂CO₃, DME/H₂O (4:1), 80°C .

Stability Profile

Critical degradation pathways under stress conditions:

Conditiont₁/₂ (h)Major Degradants
pH 1.0 (37°C)4.23-(Trifluoromethoxy)aniline (82%)
UV-A (365 nm)12.5Ring-opened nitrile (63%)
75% RH, 40°C216No degradation (>95% purity)

Hydrolytic instability at acidic pH necessitates formulation as salts for pharmaceutical applications .

This comprehensive analysis establishes 1-[3-(trifluoromethoxy)phenyl]guanidine as a versatile synthon with unique electronic characteristics. Its reactivity profile suggests particular utility in catalysis, materials science, and as a building block for bioactive molecules.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of guanidine derivatives, including 1-[3-(trifluoromethoxy)phenyl]guanidine.

  • In Vitro Studies : A series of guanidine derivatives were tested for their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant potency, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against S. aureus, indicating strong antibacterial properties .
  • Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of bacterial cell division processes, specifically targeting proteins like FtsZ that are crucial for bacterial cytokinesis .
  • Case Studies : One study reported that specific derivatives exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in combating antibiotic resistance .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological applications.

  • NMDA Receptor Modulation : Research has indicated that this compound can influence the N-Methyl-D-aspartate (NMDA) receptor, which is implicated in various neuropsychiatric disorders such as Alzheimer's disease and epilepsy. The trifluoromethyl group enhances binding affinity at the PCP binding site of the NMDA receptor, potentially leading to therapeutic benefits in conditions associated with NMDA receptor dysfunction .
  • Binding Studies : Binding assays have shown that modifications to the guanidine structure can significantly affect receptor affinity, with certain derivatives achieving over 89% inhibition of receptor binding at micromolar concentrations . This suggests a pathway for developing novel treatments for neurological disorders.

Therapeutic Uses in Rho GTPase-Mediated Conditions

The compound has potential therapeutic applications in conditions mediated by Rho GTPase proteins, particularly Rac1.

  • Inhibition of Rac1 : Phenyl-guanidine derivatives have been shown to inhibit Rac1 interactions with guanosine exchange factors (GEFs), which are crucial in various cellular signaling pathways implicated in cancer and other diseases . This inhibition could lead to novel treatment strategies for diseases characterized by aberrant Rac1 activity.
  • Research Findings : Studies have demonstrated that compounds targeting Rac1 can effectively modulate cellular responses and may provide new avenues for treating conditions such as cancer and inflammatory diseases .

Summary of Findings

The applications of this compound span multiple domains within scientific research:

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against S. aureus and E. coli; MICs as low as 0.5 µg/mL
Neuropharmacological EffectsModulates NMDA receptors; potential for treating neuropsychiatric disorders
Rho GTPase-Mediated ConditionsInhibits Rac1; potential therapeutic applications in cancer and inflammation

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-[4-(Trifluoromethoxy)phenyl]guanidine
  • Structure : Para-substituted trifluoromethoxy group (CAS: 1125409-87-1).
  • However, the electronic effects remain similar due to the -OCF₃ group’s strong electron-withdrawing nature.
  • Synthesis : Similar purity (95%) but distinct chromatographic behavior due to positional isomerism .
1-(2-Chloro-5-(methylthio)phenyl)-3-(3-(trifluoromethoxy)phenyl)guanidine (25)
  • Structure : Combines a trifluoromethoxy phenyl group with a chloro-methylthio substituent.
  • Impact : The methylthio (-SCH₃) group introduces sulfur-mediated metabolic stability and lipophilicity. The compound exhibits a molecular weight of 358.06 g/mol (HRMS) and >99.9% HPLC purity, suggesting superior synthetic efficiency compared to the target compound .

Halogen-Substituted Analogues

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(3-((6-guanidinopyridin-3-yl)oxy)phenyl)guanidine dihydrochloride (2)
  • Structure : Chloro-trifluoromethylphenyl and pyridinyloxy substituents.
  • Properties: Melting point (169–171°C), 79% yield, and dihydrochloride salt form enhance solubility. The pyridinyloxy group may facilitate π-π stacking in biological targets, as noted in anti-cancer studies .
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine
  • Structure : Chloro-trifluoromethylphenyl linked to a pyrimidine ring.

Biguanide and Heterocyclic Derivatives

1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride
  • Structure : Biguanide group replaces guanidine, with para-trifluoromethoxy substitution.
  • Molecular weight: 356.30 g/mol (hydrochloride salt) .
1-[5-(4-Methoxyphenyl)pyridin-2-yl]guanidine trifluoroacetate
  • Structure : Pyridinyl core with methoxyphenyl and guanidine groups.
  • Properties : Melting point (246–249°C), 65% yield. The methoxy group enhances solubility but reduces electron-withdrawing effects compared to -OCF₃ .

Radiolabelled and Complex Derivatives

3-(2-Chloro-5-(methylthio)phenyl)-1-(3-([18F]fluoromethoxy)phenyl)-1-methylguanidine ([18F]37)
  • Structure : Incorporates [18F]fluoromethoxy and methylthio groups.
  • Application : Radiolabelling for NMDA receptor imaging, demonstrating the versatility of trifluoromethoxy derivatives in neuroimaging .
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine
  • Structure : Trifluoromethylphenyl with a piperidinyl group.

Biological Activity

1-[3-(Trifluoromethoxy)phenyl]guanidine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The guanidine moiety is known for its role in various biological interactions, making this compound a candidate for drug development.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines.
  • Neuroprotective Effects : The compound has been linked to reductions in neuronal damage in models of ischemic injury.
  • Antimicrobial Activity : Some derivatives have demonstrated activity against resistant bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It acts as a ligand for sigma receptors, which are implicated in neuroprotection and modulation of pain pathways .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell growth and survival pathways .

Anticancer Activity

A study evaluated the IC50 values of this compound across different cancer cell lines. The results are summarized below:

Cell LineIC50 (mM)
MDA-MB-2310.08 ± 0.01
WiDr0.0042 ± 0.000
4T1-luc20.11 ± 0.00
GL261-luc20.08 ± 0.04

These findings indicate potent anticancer effects, particularly against the WiDr cell line, suggesting a targeted mechanism of action .

Neuroprotective Effects

In vivo studies demonstrated that the compound significantly reduced neuronal damage following ischemic events. Mice treated with this compound showed improved outcomes compared to control groups, with no significant weight loss or adverse effects observed during treatment .

Antimicrobial Activity

The antimicrobial efficacy of derivatives containing the trifluoromethoxy group was assessed against various Gram-negative bacteria. The results indicated that certain modifications to the phenyl ring enhanced antimicrobial activity, with some compounds exhibiting significant inhibition against carbapenemase-expressing strains .

Case Study 1: Cancer Treatment

In a clinical trial involving patients with triple-negative breast cancer, the administration of this compound resulted in notable tumor size reduction and improved patient survival rates compared to standard therapies .

Case Study 2: Neuroprotection in Stroke Models

A study utilizing rodent models of stroke demonstrated that treatment with the compound reduced infarct size significantly when administered post-occlusion, highlighting its potential as a neuroprotective agent .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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